Cas no 23485-68-9 (3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid)
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolepropanoicacid, 5-phenyl-
- 3-(5-PHENYL-1,3-OXAZOL-2-YL)PROPANOIC ACID
- 3-(5-Phenyl-oxazol-2-yl)-propionic acid
- 5-Phenyloxazole-2-propionic acid
- 2-Oxazolepropanoicacid,5-phenyl
- 3-(5'-Phenyl-2'-oxazolyl)propanoic Acid
- BB_SC-5332
- AG-219/09579029
- MFCD00713291
- FT-0638327
- Z221577242
- 2-Oxazolepropanoicacid,5-phenyl-
- AT24683
- 3-(5-PHENYL-1,3-OXAZOL-2-YL)PROPANOICACID
- DTXSID00392694
- BDBM50530946
- 3-(5-Phenyloxazol-2-yl)propanoic acid
- 3-(5-Phenyloxazol-2-yl)propanoicacid
- EN300-26285
- CS-0215581
- 2-oxazolepropanoic acid, 5-phenyl-
- CHEMBL4563831
- 5-Phenyloxazole-2-propionic acid, 97%
- SCHEMBL18169217
- 23485-68-9
- J-015126
- AKOS000200269
- TS-00470
- 5-Phenyl-oxazole-2-propanoic acid
- ALBB-022234
- DB-046159
- BBL009269
- STK723894
- 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid
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- MDL: MFCD00713291
- Inchi: 1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
- InChI Key: GFVIYHMHRMUSLA-UHFFFAOYSA-N
- SMILES: O1C(=CN=C1CCC(=O)O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 217.07400
- Monoisotopic Mass: 217.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.243
- Melting Point: 149-153 °C
- Boiling Point: 413°Cat760mmHg
- Flash Point: 203.6°C
- Refractive Index: 1.565
- PSA: 63.33000
- LogP: 2.35880
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S26; S36/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:(BD80377)
- Risk Phrases:R22
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 658545-1G |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid |
23485-68-9 | 97% | 1G |
493.5 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 658545-10G |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid |
23485-68-9 | 97% | 10G |
2745.61 | 2021-05-17 | |
| TRC | P335948-10mg |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid |
23485-68-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P335948-50mg |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid |
23485-68-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P335948-100mg |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid |
23485-68-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Chemenu | CM515357-5g |
3-(5-Phenyloxazol-2-yl)propanoic acid |
23485-68-9 | 97% | 5g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1266007-250mg |
2-Oxazolepropanoic acid, 5-phenyl- |
23485-68-9 | 95% | 250mg |
$250 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1266007-1g |
2-Oxazolepropanoic acid, 5-phenyl- |
23485-68-9 | 95% | 1g |
$400 | 2024-06-07 | |
| abcr | AB247182-500 mg |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid; 95% |
23485-68-9 | 500MG |
€195.40 | 2023-02-22 | ||
| abcr | AB247182-1 g |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid; 95% |
23485-68-9 | 1 g |
€239.00 | 2023-07-20 |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid Suppliers
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid
Recent Advances in the Study of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid (CAS: 23485-68-9)
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid (CAS: 23485-68-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of anti-inflammatory and anticancer agents. This research brief synthesizes the latest findings on the synthesis, biological activity, and therapeutic applications of this compound, providing a comprehensive overview for researchers in the field.
The compound's structural features, including the oxazole ring and phenyl group, contribute to its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study utilized molecular docking and in vitro assays to elucidate the binding mechanism, revealing a high affinity for the COX-2 active site.
In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of this compound. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid showed promising cytotoxicity against several cancer cell lines, including breast and lung cancer. The study emphasized the role of the oxazole moiety in enhancing cellular uptake and targeting specificity.
Another significant advancement involves the optimization of synthetic routes for 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid. A recent Organic Process Research & Development article detailed a scalable and cost-effective synthesis method, which could facilitate its broader application in drug development. The new protocol reduces the number of steps and improves yield, making it more feasible for industrial-scale production.
Future research directions include further exploration of the compound's mechanism of action and the development of more potent derivatives. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications. This brief underscores the importance of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid as a promising candidate for next-generation therapeutics.
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